Tris(dimethylamino)arsine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[bis(dimethylamino)arsanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGKGJRFUIAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[As](N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18AsN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984442 | |

| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-96-9 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenous triamide, hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(dimethylamino)arsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Tris(dimethylamino)arsine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)arsine, with the chemical formula As[N(CH₃)₂)₃, is a volatile, air- and moisture-sensitive organoarsenic compound. It serves as a crucial precursor in the fabrication of semiconductor materials and as a versatile reagent in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, molecular structure, and key applications, with a focus on experimental details and data for the scientific community.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[1] It is highly reactive and requires careful handling under inert atmospheric conditions to prevent decomposition.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈AsN₃ | [2][4][5] |

| Molecular Weight | 207.15 g/mol | [2][4][5] |

| CAS Number | 6596-96-9 | [2][3][5] |

| Appearance | Colorless liquid | [2][5][6] |

| Melting Point | -53 °C | [2][3] |

| Boiling Point | 55 °C at 10 mmHg | [2][3][6] |

| Density | 1.124 g/cm³ | [2][3][6] |

| Refractive Index (n²⁰/D) | 1.4848 | [3] |

| Flash Point | 56.5 °C | [2] |

| Vapor Pressure | 0.722 mmHg at 25 °C | [2] |

| Solubility | Reacts with water | [1] |

| Sensitivity | Air and moisture sensitive | [2][3] |

Molecular Structure

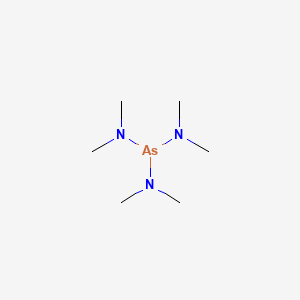

A logical representation of the molecular structure is provided below.

Caption: Ball-and-stick model of the this compound molecule.

Spectroscopic Properties

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Infrared (IR) Spectroscopy: The gas-phase decomposition of this compound has been studied using Fourier Transform Infrared (FTIR) spectroscopy. The vibrational frequencies of the intact molecule can be observed at lower temperatures (e.g., 200 °C). Key vibrational bands are expected for C-H, C-N, and As-N stretching and bending modes. A study on the gas-phase pyrolysis provides assignments for some of these major bands.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found in the search results, analogous compounds can provide expected chemical shift regions. For the dimethylamino groups, a single sharp peak in the ¹H NMR spectrum and a corresponding peak in the ¹³C NMR spectrum are anticipated due to the rapid rotation around the N-C and As-N bonds.

Mass Spectrometry: Mass spectrometry of this compound would be expected to show the molecular ion peak (M⁺) at m/z 207. Fragmentation would likely involve the successive loss of dimethylamino groups or methyl radicals. A study on the gas-phase decomposition of related compounds provides insights into potential fragmentation pathways.[8]

Reactivity and Applications

This compound is a highly reactive compound, primarily utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the growth of arsenic-containing semiconductor thin films, such as gallium arsenide (GaAs) and indium arsenide (InAs).[2] It is also used as a dopant in the manufacturing of semiconductor devices.[2]

Its reactivity stems from the lability of the arsenic-nitrogen bonds, which can be cleaved to deposit arsenic onto a substrate. The general process for its use in CVD is outlined below.

Caption: Simplified workflow for the use of this compound in CVD.

Synthetic Applications: Beyond its use in materials science, this compound can act as a source of the dimethylamino group in organic synthesis. It has been shown to be effective in the amination of aldehydes and ketones.

Experimental Protocols

Synthesis of this compound:

While a detailed, step-by-step published procedure was not found in the search results, the synthesis of this compound is generally achieved through the reaction of arsenic trichloride (B1173362) (AsCl₃) with a suitable aminating agent, such as lithium dimethylamide or by passing gaseous dimethylamine (B145610) through a solution of arsenic trichloride in an inert solvent. The reaction should be carried out under strict anhydrous and anaerobic conditions.

A generalized reaction scheme is as follows: AsCl₃ + 3 LiN(CH₃)₂ → As[N(CH₃)₂]₃ + 3 LiCl or AsCl₃ + 6 HN(CH₃)₂ → As[N(CH₃)₂]₃ + 3 [H₂N(CH₃)₂]Cl

Handling and Storage:

Due to its high reactivity and toxicity, this compound must be handled with extreme caution in a well-ventilated fume hood or glovebox.[1] It is air and moisture sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[1] Personal protective equipment, including appropriate gloves, safety goggles, and a lab coat, is mandatory.

The workflow for handling this sensitive compound is depicted below.

Caption: Recommended workflow for the safe handling of this compound.

Safety Information

This compound is a highly toxic and flammable compound.[1] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1] Ingestion is highly toxic.[1] Chronic exposure to arsenic compounds is associated with serious health risks. All work with this compound must be conducted with appropriate engineering controls and personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable compound for the advancement of semiconductor technology and a useful reagent in specialized synthetic applications. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a foundational understanding for researchers and professionals working with this important chemical. Further research into its coordination chemistry and detailed reactivity patterns will undoubtedly expand its utility in various scientific fields. scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. strem.com [strem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 99% | CymitQuimica [cymitquimica.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound CAS#: 6596-96-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tris(dimethylamino)arsine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition mechanism of Tris(dimethylamino)arsine (DMAAs), a precursor compound utilized in organometallic chemical vapor deposition (OMCVD). The information presented is primarily derived from gas-phase pyrolysis studies employing in-situ Fourier transform infrared (FTIR) spectroscopy and molecular beam mass spectrometry.

Thermal Stability and Decomposition Onset

This compound is relatively stable at room temperature but begins to decompose at elevated temperatures. Gas-phase pyrolysis studies indicate that the onset of decomposition for this compound occurs at approximately 350°C.[1] This thermal instability is a critical factor in its application in deposition processes, where controlled decomposition is required.

Decomposition Products

The thermal decomposition of this compound in a hydrogen carrier gas yields a variety of gas-phase products. These products have been identified using mass spectrometry and FTIR spectroscopy.[1] The major and minor products are summarized in Table 1. The presence of methane (B114726) and aziridine (B145994) as major products provides significant insight into the underlying decomposition pathways.

Table 1: Gas-Phase Products from the Thermal Decomposition of this compound

| Product Type | Chemical Species | Formula |

|---|---|---|

| Major Products | Methane | CH₄ |

| Aziridine | C₂H₅N | |

| Dimethylamine | (CH₃)₂NH | |

| Minor Products | Ethane | C₂H₆ |

| Methyl Radical | •CH₃ | |

| Dimethylaminyl Radical | •N(CH₃)₂ | |

| Hydrogen Cyanide | HCN |

| | Ammonia | NH₃ |

Source: Compiled from Salim et al., 1995.[1]

Proposed Thermal Decomposition Mechanism

The decomposition of this compound is proposed to proceed through a free-radical mechanism. The initiation step and subsequent propagation steps are detailed below.

3.1 Initiation Step: Homolytic Bond Cleavage

The primary initiation step is the homolytic cleavage of the weakest bond in the molecule, the Arsenic-Nitrogen (As-N) bond, to form a dimethylaminyl radical and a bis(dimethylamino)arsinyl radical.[1]

As[N(CH₃)₂]₃ → •As[N(CH₃)₂]₂ + •N(CH₃)₂

3.2 Propagation and Product Formation

Following initiation, a series of radical reactions, including hydrogen abstraction and intramolecular rearrangements, leads to the observed products.

-

Formation of Dimethylamine: The highly reactive dimethylaminyl radical (•N(CH₃)₂) readily abstracts a hydrogen atom from the carrier gas (H₂) or other hydrocarbon species to form the stable product dimethylamine.[1] •N(CH₃)₂ + H₂ → (CH₃)₂NH + •H

-

Formation of Methane: Methyl radicals (•CH₃), likely formed from the fragmentation of other intermediates, abstract hydrogen to form methane, a major product.[1] •CH₃ + H₂ → CH₄ + •H

-

Formation of Aziridine: The formation of aziridine is suggested to occur through an intramolecular rearrangement of a dimethylaminyl radical, followed by stabilization.[1]

The overall proposed pathway involves a complex series of parallel and sequential reactions. A simplified representation of the core decomposition pathway is illustrated in the diagram below.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

The mechanistic data described herein were obtained through specialized gas-phase pyrolysis experiments. A detailed protocol for Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound is not available in the cited literature. However, the methodology for the pivotal gas-phase studies is outlined below.

4.1 Gas-Phase Pyrolysis Coupled with In-Situ Spectroscopy

The experimental setup involves a custom-designed reactor that allows for the monitoring of gas-phase species in real-time as the precursor decomposes.[1]

-

Precursor Delivery: this compound is maintained in a temperature-controlled bath and introduced into the reactor via a carrier gas (e.g., H₂ or D₂). Mass flow controllers are used to maintain a precise flow rate of the precursor and carrier gas.[1]

-

Pyrolysis Reactor: The decomposition occurs within a heated gas cell. The temperature of the cell is carefully controlled and monitored.

-

In-Situ FTIR Analysis: A fiber-optic-based Fourier Transform Infrared (FTIR) spectrometer is used to monitor the gas composition within the heated cell. Infrared light is passed through the cell, and the resulting absorption spectrum allows for the identification and quantification of molecular species with characteristic vibrational frequencies.[1]

-

Molecular Beam Mass Spectrometry: The gas exiting the reactor is sampled to a molecular beam mass spectrometer. This technique allows for the identification of decomposition products and reactive intermediates by their mass-to-charge ratio, providing complementary data to the FTIR analysis.[1]

The logical flow of this experimental approach is visualized in the following diagram.

Caption: Experimental workflow for gas-phase decomposition studies.

Conclusion

The thermal decomposition of this compound proceeds via a complex free-radical mechanism initiated by As-N bond cleavage at temperatures above 350°C.[1] The primary decomposition products include methane, aziridine, and dimethylamine.[1] Understanding this decomposition pathway is essential for optimizing its use as a precursor in the deposition of thin films and for ensuring safe handling and storage conditions. Further research would be beneficial to elucidate the detailed kinetics and thermodynamics of the individual reaction steps.

References

An In-depth Technical Guide to the Vapor Pressure and Thermodynamic Properties of Tris(dimethylamino)arsine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Tris(dimethylamino)arsine, with a focus on its vapor pressure. The information contained herein is essential for the handling, process design, and application of this compound, particularly in the fields of materials science and semiconductor manufacturing. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of chemical and experimental workflows.

Physicochemical and Thermodynamic Data

This compound, a colorless liquid, is a critical organometallic precursor. Its utility in various applications is largely dictated by its physical and thermodynamic properties, which are summarized below. The compound is notably sensitive to air and moisture.[1][2]

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H18AsN3 | [2][3] |

| Molecular Weight | 207.15 g/mol | [2] |

| Vapor Pressure | 0.722 mmHg at 25°C | [1] |

| Melting Point | -53°C | [1][2] |

| Boiling Point | 55°C at 10 mmHg | [1][2] |

| Density | 1.124 g/cm³ | [1][2] |

| Refractive Index | 1.4848 | [1][2] |

| Flash Point | 56.5°C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of thermodynamic properties of this compound are provided below. It should be noted that while the synthesis protocol is based on established literature, the vapor pressure measurement protocols are representative examples based on standard methodologies for air-sensitive organometallic compounds, as specific experimental details for this compound are not extensively published.

Synthesis of this compound

This compound is typically synthesized through the reaction of arsenic trichloride (B1173362) with dimethylamine (B145610).[1] This reaction must be carried out under inert atmosphere conditions due to the sensitivity of the product to air and moisture.

Detailed Methodology:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., argon or nitrogen). The entire apparatus is thoroughly dried and purged with the inert gas.

-

Reagent Preparation: A solution of arsenic trichloride in a dry, inert solvent such as diethyl ether is prepared in the round-bottom flask and cooled in an ice bath.

-

Reaction: A solution of dimethylamine in the same solvent is added dropwise from the dropping funnel to the cooled arsenic trichloride solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate of dimethylammonium chloride is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of Tris(dimethylamino)arsine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tris(dimethylamino)arsine, covering its chemical and physical properties, associated hazards, and detailed protocols for safe handling and use in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively.

Compound Identification and Properties

This compound, also known as hexamethylarsenous triamide, is an organoarsenic compound with the chemical formula C₆H₁₈AsN₃.[1][2] It is primarily used as a chemical intermediate, particularly as a precursor in the production of semiconductors and electronic materials through processes like chemical vapor deposition (CVD).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6596-96-9 | [3] |

| Molecular Formula | C₆H₁₈AsN₃ | [1][3] |

| Molecular Weight | 207.15 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -53 °C | [2] |

| Boiling Point | 55 °C at 10 mmHg | [2] |

| Density | 1.124 g/cm³ | [2] |

| Flash Point | 56.5 °C | [2] |

| Vapor Pressure | 0.722 mmHg at 25°C | |

| Refractive Index | 1.4848 (at 20°C) | |

| Sensitivity | Air and moisture sensitive | [2] |

Hazard Identification and Toxicology

This compound is a flammable, highly toxic, and corrosive compound. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin and eye irritation and may cause respiratory irritation.[1][2] Upon contact with water or moisture, it decomposes to form arsenic oxides (arsenic acids) and dimethylamine.[2] Arsenic acids are recognized human carcinogens.[2]

Table 2: Toxicological Data for this compound

| Metric | Value | Species | Route | Reference |

| LD50 | 48 mg/kg | Rat | Oral | [2] |

| LD50 | 15 mg/kg | Mouse | Subcutaneous | [5] |

| TDLo | 15 mg/kg/10D-I | Mouse | Subcutaneous | [5] |

Symptoms of Exposure:

-

Acute: Ingestion can lead to severe irritation of the stomach and intestines, nausea, vomiting, and diarrhea. In severe cases, it can result in shock, coma, and death.[2] Skin and eye contact causes serious irritation.[2] Inhalation may lead to respiratory irritation.[2]

-

Chronic: Chronic arsenic poisoning can cause digestive system disturbances, including loss of appetite, cramps, and nausea.[2]

Safety and Handling Protocols

Due to its reactivity with air and moisture, this compound must be handled with stringent safety precautions under an inert atmosphere.

Engineering Controls

-

Glove Box: The preferred method for handling this compound is within a glove box under an inert atmosphere (e.g., argon or nitrogen).

-

Fume Hood: If a glove box is not available, all manipulations must be performed in a well-ventilated fume hood.

-

Inert Gas Manifold (Schlenk Line): A dual-bank vacuum/inert gas manifold is essential for performing reactions and transfers outside of a glove box.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat, worn over clothing made of natural fibers (e.g., cotton), is required.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and amines should be used.[2]

Storage and Incompatibilities

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1]

-

The compound must be stored under an inert gas in a tightly sealed container.

-

Incompatible Materials: Water, moisture, acids, alcohols, and oxidizing agents.[6]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Use a non-sparking tool to collect the absorbed material into a suitable container for disposal. Do not use water to clean up spills.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Logical workflow for the safe handling of this compound.

Toxicological and Biological Effects

While specific in-vitro cytotoxicity and detailed mechanistic studies on this compound are limited in publicly available literature, the biological effects of arsenic compounds are well-documented. This compound is expected to hydrolyze into arsenic oxides and dimethylamine, and its toxicity profile is likely dominated by the resulting arsenic species.

General Mechanism of Arsenic Compound Cytotoxicity

Arsenic compounds exert their toxic effects through multiple mechanisms, primarily by inducing oxidative stress and apoptosis (programmed cell death). Trivalent arsenic species, which would be formed from the hydrolysis of this compound, are known to have high affinity for thiol groups in proteins and can disrupt the function of numerous enzymes and signaling molecules.

Key signaling pathways affected by arsenic compounds include:

-

Generation of Reactive Oxygen Species (ROS): Arsenic metabolism can lead to the production of ROS, which damages cellular components like DNA, lipids, and proteins.

-

NF-κB Pathway: Arsenic can have dual effects on the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival. Depending on the dose and duration of exposure, arsenic can either activate or suppress this pathway.[7]

-

STAT3 Pathway: The STAT3 signaling pathway, involved in cell proliferation and survival, is another target of arsenic compounds. Inhibition of this pathway is one of the mechanisms by which arsenic trioxide induces differentiation of cancer stem cells.[1]

Caption: Generalized signaling pathways affected by arsenic compounds.

Comparative Cytotoxicity of Organoarsenic Compounds

Table 3: Comparative 24-hour IC₅₀ Values of Various Arsenic Compounds

| Compound | Chemical Formula | IC₅₀ in A549 cells (µM) | IC₅₀ in T24 cells (µM) |

| Phenylarsine oxide (PAO) | C₆H₅AsO | 0.2 | 0.3 |

| Monomethylarsonous acid (MMAᴵᴵᴵ) | CH₃As(OH)₂ | 1.5 | 2.0 |

| Dimethylarsinous acid (DMAᴵᴵᴵ) | (CH₃)₂AsOH | 2.5 | 3.0 |

| Arsenite (Asᴵᴵᴵ) | AsO₃³⁻ | 5.0 | 7.0 |

| Dimethylarsinic acid (DMAⱽ) | (CH₃)₂AsO(OH) | >100 | >100 |

| Monomethylarsonic acid (MMAⱽ) | CH₃AsO(OH)₂ | >100 | >100 |

| Arsenate (Asⱽ) | AsO₄³⁻ | >100 | >100 |

| Data sourced from a comparative cytotoxicity study. A549: human lung adenocarcinoma; T24: human bladder cancer. |

Experimental Protocols

The following are generalized protocols that can be adapted for working with this compound in a research setting.

General Protocol for Handling Air- and Moisture-Sensitive Reagents

-

Preparation: Ensure all glassware is oven-dried for at least 4 hours at 125°C and assembled while hot, then allowed to cool under a stream of inert gas (argon or nitrogen).[8][9]

-

Inert Atmosphere: The reaction setup should be connected to a Schlenk line, maintaining a slight positive pressure of inert gas, vented through a mineral oil bubbler.[10]

-

Reagent Transfer:

-

For small volumes (<50 mL), use a gas-tight syringe that has been dried and purged with inert gas.

-

Puncture the septum on the reagent bottle with the syringe needle and then with a second needle connected to the inert gas supply to equalize pressure.

-

Withdraw the desired volume of liquid.

-

Transfer the liquid to the reaction vessel by puncturing its septum.

-

-

Reaction: Maintain the inert atmosphere throughout the reaction.

-

Cleanup: After the reaction, quench any unreacted reagent carefully (e.g., by slow addition to a suitable solvent like isopropanol). Clean all equipment immediately to prevent residues from reacting with air.[8]

General Protocol for In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of a compound and can be adapted for this compound, provided that all handling and solution preparations are performed under an inert atmosphere until the compound is sufficiently diluted in the aqueous cell culture medium.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Under an inert atmosphere, prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO). Create serial dilutions of this stock solution.

-

Cell Treatment: Further dilute the compound solutions in cell culture medium to the final desired concentrations and add them to the wells containing the cells. Include a vehicle control (medium with solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. strem.com [strem.com]

- 4. This compound, 99% | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:6596-96-9 | Chemsrc [chemsrc.com]

- 6. gelest.com [gelest.com]

- 7. Divergent Effects of Arsenic on NF-κB Signaling in Different Cells or Tissues: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to Tris(dimethylamino)arsine (CAS Number 6596-96-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)arsine (TDMAAs), identified by CAS number 6596-96-9, is a high-purity organoarsenic compound primarily utilized as a precursor in the semiconductor industry for the deposition of arsenic-containing thin films through Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). This document provides a comprehensive overview of its chemical and physical properties, general synthesis approaches, applications in materials science, and a detailed assessment of its associated hazards and toxicological profile. Due to its specialized application in materials science, publicly available information on its specific biological activities, mechanisms of action, and effects on signaling pathways is limited.

Chemical and Physical Properties

This compound is a colorless, air- and moisture-sensitive liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₈AsN₃ | [1][2][3] |

| Molecular Weight | 207.15 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -53 °C | [5] |

| Boiling Point | 55 °C at 10 mmHg | [5] |

| Density | 1.124 g/cm³ | [5] |

| Refractive Index | 1.4848 (at 20 °C) | [5] |

| Flash Point | 56.5 °C | [6] |

| Solubility | Reacts with water | |

| Vapor Pressure | 0.722 mmHg at 25 °C | [6] |

Synonyms: Hexamethylarsenous triamide, TDMAAs.[5][7]

Chemical Identifiers:

-

IUPAC Name: N-[bis(dimethylamino)arsanyl]-N-methylmethanamine[7]

-

SMILES: CN(C)--INVALID-LINK--C)N(C)C[7]

-

InChI Key: QSLGKGJRFUIAEG-UHFFFAOYSA-N[7]

Synthesis and Reactions

General Synthesis Approach

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature suggests that this compound can be synthesized through the reaction of an arsenic trihalide (e.g., arsenic trichloride) with a suitable aminating agent, such as a metal salt of dimethylamine (B145610). A procedure analogous to the synthesis of hexamethylphosphorous triamide involves the reaction of phosphorus trichloride (B1173362) with an excess of anhydrous dimethylamine in an ethereal solvent.[8] A similar approach can be envisioned for the arsenic analogue, where arsenic trichloride is reacted with a lithium or sodium salt of dimethylamine.

A patent for a similar compound, tri(dimethylamino) antimony, describes a method involving the addition of dimethylamine and a solvent into a reactor under an inert atmosphere, followed by the addition of a hydrocarbon and ether mixed solution of antimony trichloride.[9] This suggests a similar pathway for the synthesis of this compound.

Key Reactions

Hydrolysis: this compound is highly sensitive to moisture and undergoes rapid hydrolysis upon contact with water. This reaction produces dimethylamine and arsenic oxides, which can subsequently form arsenic acids.[2] This reactivity is a critical consideration for its handling and storage.

Precursor for MOCVD/ALD: The primary application of this compound is as a precursor for the deposition of arsenic-containing semiconductor thin films. In these processes, it is transported in a vapor phase to a heated substrate where it thermally decomposes to deposit arsenic. It is often used in conjunction with a Group III precursor, such as trimethylgallium (B75665) (Ga(CH₃)₃), to grow gallium arsenide (GaAs) films.[7]

Applications in Semiconductor Manufacturing

This compound is a key component in the fabrication of III-V compound semiconductors, which are used in a variety of electronic and optoelectronic devices, including LEDs, laser diodes, and high-frequency transistors.[10]

Experimental Workflow: MOCVD of GaAs

The following diagram illustrates a simplified workflow for the use of this compound in the MOCVD of Gallium Arsenide (GaAs).

Hazards and Toxicological Information

This compound is a highly hazardous substance and must be handled with extreme caution in a controlled laboratory or industrial setting.

Summary of Toxicological Data:

| Parameter | Species | Route | Value | References |

| LD₅₀ | Rat | Oral | 48 mg/kg | [2] |

Hazard Identification:

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[2] Acute arsenic poisoning from ingestion can lead to severe gastrointestinal irritation, nausea, vomiting, and diarrhea. In severe cases, it can result in shock, coma, and death.[2]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Carcinogenicity: While not classified as a carcinogen itself, its decomposition products include arsenic acids, which are known human carcinogens. The related compound, tris(dimethylamino)phosphine, is a reported carcinogen.[2]

-

Flammability: Flammable liquid and vapor.[2]

Handling and Safety Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[2]

-

Use a NIOSH-certified respirator with an organic vapor-amine gas cartridge where inhalation exposure may occur.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and moisture.

-

Ground and bond containers and receiving equipment to prevent static discharge.

Biological Activity and Signaling Pathways

Extensive searches of the publicly available scientific literature and safety data did not yield specific information on the biological activities, mechanisms of action, or effects on cellular signaling pathways of this compound. Its high reactivity and primary use as a chemical precursor in materials science may have limited research into its specific biological interactions beyond general toxicity studies. The toxicity of the compound is likely dominated by the in-vivo formation of inorganic arsenic species upon hydrolysis.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For trace metal analysis to ensure high purity required for semiconductor applications.

Conclusion

This compound is a critical organoarsenic precursor in the semiconductor industry, enabling the precise fabrication of advanced electronic and optoelectronic devices. Its utility is counterbalanced by its significant hazards, including high toxicity and reactivity with moisture. While its chemical and physical properties are well-documented, there is a notable absence of research into its specific biological activities and mechanisms of action beyond its acute toxicity, which is presumed to be related to its hydrolysis to inorganic arsenic compounds. Professionals handling this compound must adhere to strict safety protocols. Further research would be needed to elucidate any specific biological interactions of the intact molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. strem.com [strem.com]

- 4. This compound, 99% | CymitQuimica [cymitquimica.com]

- 5. This compound – TDMAAs | DOCKWEILER CHEMICALS [dockchemicals.com]

- 6. Organoselenium Precursors for Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. eureka.patsnap.com [eureka.patsnap.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Overview of Tris(dimethylamino)arsine (C₆H₁₈AsN₃): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is for educational and informational purposes only. Tris(dimethylamino)arsine and its precursors are highly toxic, flammable, and hazardous materials.[1][2] All handling and synthesis should be conducted only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Consult the Safety Data Sheet (SDS) thoroughly before handling.[2]

Introduction

This compound, also known as hexamethylarsenous triamide, is an organoarsenic compound with the molecular formula C₆H₁₈AsN₃.[3][4][5] It is a colorless liquid that is sensitive to air and moisture.[1][6] This compound serves as a critical precursor in the fields of materials science and electronics, particularly in the fabrication of semiconductors.[1] Its primary application lies in its use as a source for arsenic in processes like Chemical Vapor Deposition (CVD) for the growth of thin films and as a dopant to modify the electrical properties of semiconductor devices.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈AsN₃ | [1][3] |

| Molecular Weight | 207.15 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][7] |

| Melting Point | -53 °C | [1][3][6] |

| Boiling Point | 55 °C @ 10 mmHg | [1][3][6] |

| Density | 1.124 g/cm³ | [1][3][6] |

| Flash Point | 56.5 °C | [1][6] |

| Refractive Index | 1.4848 | [1][3][6] |

| Sensitivity | Air and moisture sensitive | [1][6] |

Synthesis Routes: A Conceptual Overview

Due to the extreme toxicity and hazardous nature of this compound, this document will not provide detailed, step-by-step experimental protocols. The synthesis of such materials requires specialized equipment and adherence to strict safety procedures that are beyond the scope of a general guide.

The primary synthetic pathway described in chemical literature involves the reaction of an arsenic trihalide, most commonly arsenic(III) chloride (AsCl₃), with a source of the dimethylamino group. The nucleophilic substitution of the chloride ions by dimethylamine (B145610) yields the final product and a salt byproduct.

A generalized reaction scheme is as follows:

AsX₃ + 3 HN(CH₃)₂ → As(N(CH₃)₂)₃ + 3 HX (where X is a halide, typically Cl)

To drive the reaction to completion, a base is often used to scavenge the hydrogen halide (HX) formed. In many preparations, an excess of dimethylamine itself can serve as both the reactant and the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) may be employed. The reaction is typically carried out in an inert, anhydrous solvent under a protective atmosphere (e.g., nitrogen or argon) to prevent decomposition of the air- and moisture-sensitive product.[1][6]

Key Applications

This compound is a valuable precursor in modern technology, primarily due to its utility in creating high-purity semiconductor materials.

-

Semiconductor and Photovoltaic Production: It is used as a precursor for the synthesis of arsenide layers, such as in indium arsenide (InAs) or gallium arsenide (GaAs), which are components of photovoltaic cells and other electronic devices.[1]

-

Chemical Vapor Deposition (CVD): In CVD and related techniques like Atomic Layer Deposition (ALD), the compound is thermally decomposed to deposit thin films of arsenic-containing materials onto a substrate.[1]

-

Doping Agent: It serves as a dopant in the fabrication of semiconductor devices, where the introduction of arsenic atoms alters the material's electrical conductivity.[1]

While effective, alternative arsenic precursors such as tris(trimethylsilyl)arsine have been explored for some applications, like the synthesis of high-quality indium arsenide quantum dots, as they can yield materials with better excitonic features.[8][9]

Visualization of Synthesis Pathway

The following diagram illustrates the conceptual relationship between the reactants and the final product in the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. gelest.com [gelest.com]

- 3. This compound CAS#: 6596-96-9 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. strem.com [strem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound, 99% | CymitQuimica [cymitquimica.com]

- 8. Trioctylamine in the Synthesis of Tris(trimethylsilyl)arsine-Based InAs Quantum Dots Prevents the Formation of Si-Based Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Tris(dimethylamino)arsine: A Safer Alternative for Arsenic Deposition in Semiconductor Manufacturing

An In-depth Technical Guide

Audience: Researchers, scientists, and professionals in semiconductor manufacturing and materials science.

Executive Summary

The deposition of arsenic-containing thin films is a critical process in the fabrication of a wide range of semiconductor devices, including high-frequency transistors and optoelectronics. For decades, arsine (AsH₃) gas has been the industry standard arsenic precursor. However, the extreme toxicity and pyrophoric nature of arsine present significant safety challenges and high operational costs associated with mitigation infrastructure. This technical guide details the use of tris(dimethylamino)arsine (As(N(CH₃)₂)₃), commonly abbreviated as TDMAA, as a less hazardous liquid alternative to arsine for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. This document provides a comprehensive overview of TDMAA's chemical properties, a comparative analysis of its hazards versus arsine, detailed experimental protocols for its use, and an examination of the resulting material properties.

Introduction: The Need for Safer Arsenic Precursors

The semiconductor industry has long sought to replace highly toxic gases with safer liquid precursors.[1] Arsine is one of the most toxic chemicals used in manufacturing, with a median lethal concentration (LC50) that classifies it as highly toxic.[1] Its storage and handling require extensive and costly safety systems.[2] TDMAA, a liquid with a significantly lower vapor pressure and different toxicological profile, offers a compelling alternative that can mitigate many of the risks associated with arsine gas without compromising the quality of the deposited arsenic-containing films.[1]

Comparative Analysis: this compound vs. Arsine Gas

The primary driver for adopting TDMAA is the significant reduction in hazard potential compared to arsine gas. This section provides a quantitative comparison of their key physical and toxicological properties.

Physical and Chemical Properties

| Property | This compound (TDMAA) | Arsine (AsH₃) |

| Chemical Formula | C₆H₁₈AsN₃ | AsH₃ |

| Molecular Weight | 207.15 g/mol | 77.95 g/mol |

| Physical State | Colorless Liquid | Colorless Gas |

| Boiling Point | 55 °C @ 10 mmHg | -62.5 °C |

| Melting Point | -53 °C | -117 °C |

| Vapor Pressure | 0.722 mmHg @ 25 °C | > 1 atm |

| Flash Point | 56.5 °C | Flammable Gas |

This table summarizes the key physical and chemical properties of this compound and Arsine.

Toxicological and Hazard Data

| Hazard Metric | This compound (TDMAA) | Arsine (AsH₃) |

| Toxicity (LD50/LC50) | LD50 (oral, rat): 48 mg/kg[3] | LC50 (inhalation, rat): 20 ppm for 4 hours[1] |

| Primary Hazard | Toxic if swallowed, skin contact, or inhaled; Flammable liquid and vapor[3] | Extremely toxic, pyrophoric gas; potent hemolytic agent[4] |

| Physical Hazard | Liquid, lower vapor pressure reduces uncontrolled release risk | High-pressure gas, rapid dispersion upon release |

This table provides a comparative overview of the toxicological and hazard data for this compound and Arsine.

Experimental Protocols

The implementation of TDMAA as an arsenic source requires specific process parameters that differ from those used with arsine. This section provides detailed experimental protocols for MOCVD and a general workflow for ALD.

MOCVD of HgCdTe using TDMAA

This protocol is adapted from the growth of HgCdTe heterostructures for infrared detectors.[5]

4.1.1 Pre-deposition Preparation

-

Substrate Preparation: Use a 2-inch diameter (100) GaAs wafer with a 2° to 4° misorientation.

-

Reactor Setup: The process is carried out in a horizontal MOCVD reactor (e.g., AIX-200).

-

Precursor Handling:

-

Dimethylcadmium (DMCd) and diisopropyl telluride (DIPTe) are used as cadmium and tellurium precursors, respectively.

-

This compound (TDMAA) is used as the p-type dopant source.

-

Maintain TDMAA in a stainless-steel bubbler and control its temperature to ensure a stable vapor pressure.

-

Use hydrogen (H₂) as the carrier gas.

-

4.1.2 Deposition Process

-

Buffer Layer Growth:

-

Anneal the GaAs substrate in a Te-rich atmosphere.

-

Deposit a CdTe buffer layer.

-

-

HgCdTe Growth:

-

Employ the interdiffused multilayer process (IMP) technique for HgCdTe deposition.

-

Set the growth temperature to 350 °C.

-

Maintain the mercury source temperature between 160-220 °C.

-

The reactor pressure is maintained at 500 mbar.

-

Introduce TDMAA into the reactor to achieve acceptor doping levels in the range of 5 × 10¹⁴ to 5 × 10¹⁷ cm⁻³. The precise flow rate of the TDMAA-containing carrier gas will depend on the desired doping concentration and the bubbler temperature.

-

-

Post-deposition: No ex-situ annealing is required.

General Workflow for Atomic Layer Deposition (ALD)

The following is a generalized workflow for the deposition of an arsenic-containing film using TDMAA and a co-reactant, such as a hydrogen plasma or a reactive gas.

4.2.1 ALD Cycle

-

Pulse TDMAA: Introduce TDMAA vapor into the reactor chamber. The precursor adsorbs on the substrate surface in a self-limiting manner.

-

Purge: Purge the reactor with an inert gas (e.g., N₂, Ar) to remove unreacted TDMAA and any gaseous byproducts.

-

Pulse Co-reactant: Introduce the co-reactant (e.g., H₂S, plasma) into the chamber. The co-reactant reacts with the adsorbed TDMAA layer to form the desired arsenic-containing film.

-

Purge: Purge the reactor with an inert gas to remove the co-reactant and any gaseous byproducts of the reaction.

This four-step cycle is repeated to grow the film to the desired thickness.

Reaction Mechanisms and Material Properties

Understanding the chemical reactions that occur during deposition is crucial for controlling film properties.

Proposed Thermal Decomposition Pathway of TDMAA in MOCVD

While the detailed gas-phase and surface decomposition mechanisms of TDMAA are complex, a plausible pathway involves the homolytic cleavage of the As-N bonds, followed by subsequent reactions of the resulting radicals.

References

Navigating the Stability of Tris(dimethylamino)arsine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamino)arsine, a critical precursor in various chemical syntheses, including the fabrication of semiconductor materials, demands careful handling and storage to ensure its purity and viability over time. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, outlines best practices for its long-term storage, and details experimental protocols for assessing its stability. Due to the limited availability of specific quantitative long-term stability data in public literature, this guide emphasizes established methodologies for handling air- and moisture-sensitive compounds and proposes a robust framework for conducting stability studies.

Core Concepts: Understanding the Instability of this compound

This compound is inherently sensitive to atmospheric conditions. Its stability is primarily compromised by exposure to moisture, air, and light.

Table 1: Summary of Qualitative Stability and Recommended Storage for this compound

| Parameter | Observation/Recommendation | Citation |

| Air Sensitivity | Decomposes slowly in the presence of air. | [1] |

| Moisture Sensitivity | Reacts with water, liberating dimethylamine (B145610) and arsenic oxides (arsenic acids). | [1] |

| Light Sensitivity | Susceptible to degradation upon exposure to light. | |

| Thermal Stability | While stable at elevated temperatures for short durations in specific applications like MOCVD, long-term storage at ambient temperatures is not recommended. | [2] |

| Recommended Storage | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). | [1][3] |

| Storage Temperature | Keep in a cool place; a recommended storage temperature is 5°C or lower. |

The primary degradation pathway involves the hydrolysis of the arsenic-nitrogen bonds upon contact with water, as depicted in the following reaction:

As(N(CH₃)₂)₃ + 3H₂O → As(OH)₃ + 3HN(CH₃)₂

Further oxidation of the resulting arsenic (III) species can occur in the presence of air.

Proposed Long-Term Stability Study Protocol

Table 2: Proposed Conditions for a Long-Term and Accelerated Stability Study

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 5°C ± 3°C in the dark, under inert atmosphere | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH (in sealed containers) | 0, 1, 2, 3, 6 months |

| Stress | 40°C ± 2°C / 75% RH ± 5% RH (in sealed containers) | 0, 1, 2, 3 months |

Experimental Protocols

Sample Handling and Preparation for Analysis

Due to its sensitivity, all manipulations of this compound must be performed using stringent air-free techniques, such as a Schlenk line or in an inert atmosphere glovebox.[4]

Protocol for Sample Preparation:

-

Transfer the this compound container into an inert atmosphere glovebox.

-

Allow the container to equilibrate to the glovebox temperature to prevent condensation.

-

Carefully unseal the container.

-

Using a gas-tight syringe or a cannula, draw an aliquot of the required volume for analysis.

-

Transfer the aliquot into a pre-weighed, dry NMR tube or a GC vial, which has been previously brought into the glovebox.

-

Seal the NMR tube or GC vial securely with a cap containing a PTFE/silicone septum.

-

For quantitative analysis, accurately record the weight of the transferred sample.

-

Remove the sealed sample container from the glovebox for immediate analysis.

Quantitative Purity Assessment by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a precise method for determining the purity of a substance without the need for a specific reference standard of the analyte.[5][6][7]

Protocol for ¹H qNMR Analysis:

-

Sample Preparation: In a glovebox, dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been dried over molecular sieves. Add a precisely weighed amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) whose proton signals do not overlap with the analyte's signals.

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[6]

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate the characteristic signal of this compound (the N-methyl protons) and a well-resolved signal from the internal standard.

-

Calculate the purity of this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting potential degradation products of this compound.[8][9]

Protocol for GC-MS Analysis:

-

Sample Preparation: In a glovebox, dilute a small amount of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene).

-

GC-MS System and Conditions:

-

Injector: Use a split/splitless inlet, operated in split mode to avoid overloading the column.

-

Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte and potential impurities.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 35-400).

-

-

Data Analysis:

-

Identify the peak for this compound based on its retention time and mass spectrum.

-

Analyze any additional peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential degradation products like dimethylamine, and various arsenic oxides or their derivatives.

-

Visualizing Workflows and Relationships

To aid in the practical application of this guide, the following diagrams illustrate key processes.

Caption: Workflow for Safe Handling and Sampling of this compound.

Caption: Proposed Workflow for a Stability Study of this compound.

Conclusion

While quantitative data on the long-term stability and shelf life of this compound is not extensively published, its known chemical properties dictate that stringent handling and storage protocols are paramount to maintaining its integrity. By adhering to the guidelines for air- and moisture-sensitive compounds and implementing robust analytical testing as outlined in this guide, researchers and drug development professionals can ensure the quality of this critical reagent. The proposed stability study framework provides a pathway to generating the necessary data to formally establish its shelf life and ensure its consistent performance in research and development applications.

References

- 1. gelest.com [gelest.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. gelest.com [gelest.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]

- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 9. Development of an analytical method for the determination of arsenic in urine by gas chromatography-mass spectrometry for biological monitoring of exposure to inorganic arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tris(dimethylamino)arsine in Semiconductor Research

For Researchers, Scientists, and Drug Development Professionals

Core Applications of Tris(dimethylamino)arsine in Advanced Semiconductor Fabrication

This compound (TDMAAs), a metalorganic arsenic precursor, is a critical component in the fabrication of advanced semiconductor devices. Its primary applications lie in the deposition of arsenic-containing thin films and as a p-type dopant in various semiconductor materials. This guide provides a comprehensive overview of its key applications, experimental protocols, and the resulting material properties, offering valuable insights for researchers in semiconductor technology and related fields.

This compound is utilized in several key areas of semiconductor research and manufacturing, primarily as a precursor for thin-film growth via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] It is also instrumental in the synthesis of arsenide layers for photovoltaic devices and serves as a dopant to enhance the electrical properties of semiconductor devices.[1][2]

MOCVD Growth of Gallium Arsenide (GaAs)

This compound is a viable alternative to highly toxic arsine gas (AsH₃) in the Metalorganic Chemical Vapor Deposition (MOCVD) of Gallium Arsenide (GaAs) thin films. In conjunction with Trimethylgallium (TMGa) as the gallium source, TDMAAs facilitates the growth of GaAs layers essential for various electronic and optoelectronic applications.

Quantitative Data: MOCVD Growth Parameters for GaAs

The following table summarizes the growth conditions for GaAs thin films using TMGa and TDMAAs in an MOCVD process. The quality and stoichiometry of the resulting films are highly dependent on these parameters.

| Parameter | Value |

| Gallium Precursor | Trimethylgallium (TMGa) |

| Arsenic Precursor | This compound (TDMAAs) |

| V/III Ratio | 10 - 40 |

| Growth Temperature | 600 °C |

| Reactor Pressure | 100 mbar |

| TMGa Flow Rate | 5 sccm |

Table 1: Growth conditions for GaAs thin films using TMGa and TDMAAs. Data sourced from a study by Hamidah and Arifin.[1][3]

Experimental Protocol: MOCVD of GaAs

This protocol outlines the general steps for the growth of GaAs thin films using TMGa and TDMAAs.

1. Substrate Preparation:

-

A suitable substrate, typically a single-crystal GaAs wafer, is cleaned to remove surface contaminants. This often involves a sequence of solvent cleaning followed by an acid etch to remove the native oxide layer.

2. MOCVD Reactor Setup:

-

The cleaned substrate is loaded into the MOCVD reactor.

-

The reactor is purged with a high-purity inert gas (e.g., H₂ or N₂) to eliminate residual oxygen and water vapor.

3. Growth Process:

-

The substrate is heated to the desired growth temperature (e.g., 600 °C).

-

The TMGa and TDMAAs precursors are introduced into the reactor at controlled flow rates to achieve the desired V/III ratio.

-

The precursors thermally decompose at the hot substrate surface, leading to the epitaxial growth of a GaAs thin film.

-

The growth is carried out for a predetermined duration to achieve the target film thickness.

4. Post-Growth Cool-Down:

-

Upon completion of the growth, the precursor flows are stopped, and the reactor is cooled down to room temperature under an inert gas flow.

5. Characterization:

-

The grown GaAs film is characterized for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), Hall effect measurements, and photoluminescence (PL) spectroscopy.

Logical Relationship: MOCVD Process Flow

Caption: MOCVD workflow for GaAs growth using TDMAAs.

Doping Applications in II-VI and III-V Semiconductors

This compound is also a key precursor for n-type doping in various II-VI and III-V semiconductor materials. Its use is particularly noted in the MOCVD of Mercury Cadmium Telluride (HgCdTe) and for doping Cadmium Telluride/Cadmium Sulfide (CdTe/CdS) thin films used in photovoltaics.[4] The absence of As-H bonds in TDMAAs is advantageous as it prevents the formation of As-H complexes which can negatively impact the electrical properties of the doped films.[4]

Key Doping Applications of TDMAAs

-

Arsenic Doping in HgCdTe: Used as a precursor for arsenic doping in MOCVD of HgCdTe films.[4]

-

Dopant for CdTe/CdS Thin Films: Employed as an ALD/CVD dopant for CdTe/CdS thin films in photovoltaic applications.[4]

-

Dopant for GaAsN Films: Utilized as an ALD/CVD dopant for GaAs(1-β)Nβ films.[4]

Detailed experimental protocols and quantitative doping data from the cited literature are essential for replicating and building upon these findings. Researchers are encouraged to consult the referenced papers for specific process parameters.

Signaling Pathway: Doping Mechanism

The general mechanism for doping involves the introduction of the dopant precursor into the deposition chamber along with the primary precursors for the semiconductor material. The dopant precursor decomposes, and the arsenic atoms are incorporated into the crystal lattice of the growing film, creating charge carriers and modifying the material's electrical conductivity.

Caption: General pathway for semiconductor doping with TDMAAs.

Safety and Handling

This compound is a toxic and flammable compound that requires strict safety protocols.[2] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, must be used. Due to its reactivity with water and air, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile and important precursor in semiconductor research, enabling the growth of high-quality arsenide-based thin films and the precise doping of various semiconductor materials. The data and protocols presented in this guide offer a foundational understanding for researchers working with this compound. For more detailed experimental parameters and results, consulting the primary literature is highly recommended.

References

Methodological & Application

Application Notes and Protocols for Tris(dimethylamino)arsine (TDMAA) as a MOCVD Precursor for Gallium Arsenide (GaAs) Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium arsenide (GaAs) is a key III-V compound semiconductor with a direct bandgap, making it indispensable for a wide array of optoelectronic and high-frequency electronic devices.[1] Applications include light-emitting diodes (LEDs), laser diodes, solar cells, and high-electron-mobility transistors (HEMTs). Metal-organic Chemical Vapor Deposition (MOCVD) is a premier technique for the epitaxial growth of high-purity, single-crystal GaAs films. This process relies on the chemical reaction of metalorganic precursors in the vapor phase and their subsequent deposition onto a heated substrate.

Tris(dimethylamino)arsine (TDMAA), with the chemical formula As[N(CH₃)₂]₃, has emerged as a promising, less hazardous alternative to the highly toxic arsine (AsH₃) gas traditionally used in MOCVD. Its lower vapor pressure and different decomposition pathways can offer advantages in terms of safety and potentially in reducing carbon incorporation into the grown films. This document provides detailed application notes and protocols for the use of TDMAA in the MOCVD growth of GaAs, targeted at researchers and professionals in materials science and semiconductor device fabrication.

Safety Precautions

This compound is a flammable liquid and vapor, is toxic if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] All handling of TDMAA must be conducted in a well-ventilated area, preferably within a fume hood or a glovebox. Personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat, is mandatory.[2] Emergency eye wash stations and safety showers should be readily accessible.[2] Due to its reactivity with water, it is crucial to avoid any contact with moisture.[2]

MOCVD Growth of GaAs using TDMAA and TMGa: An Overview

The MOCVD process for GaAs growth using TDMAA and Trimethylgallium (TMGa) involves the controlled introduction of the precursor vapors into a reaction chamber where they decompose and react on a heated substrate to form an epitaxial GaAs film. The overall simplified chemical reaction can be represented as:

(CH₃)₃Ga + As(N(CH₃)₂)₃ → GaAs + Volatile byproducts

The quality, morphology, and electronic properties of the resulting GaAs film are highly dependent on several key process parameters, including growth temperature, reactor pressure, V/III ratio (the molar ratio of the group V precursor to the group III precursor), and carrier gas flow rates.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the MOCVD growth of GaAs using TDMAA.

Caption: A generalized workflow for MOCVD growth of GaAs.

Quantitative Data Summary

The following tables summarize key growth parameters and resulting material properties for GaAs grown using TDMAA as the arsenic precursor.

Table 1: MOCVD Growth Conditions for GaAs using TMGa and TDMAA

| Parameter | Value | Reference |

| Gallium Precursor | Trimethylgallium (TMGa) | [3] |

| Arsenic Precursor | This compound (TDMAA) | [3] |

| Substrate | Semi-insulating (SI) GaAs (100) | [3] |

| Growth Temperature | 500 - 650 °C | [3] |

| Reactor Pressure | 100 mbar | [3] |

| V/III Ratio | 1.0 - 5.0 | [3] |

| TMGa Molar Flow Rate | 1.0 x 10⁻⁵ mol/min | [3] |

| TDMAA Molar Flow Rate | 1.0 - 5.0 x 10⁻⁵ mol/min | [3] |

| Carrier Gas | H₂ | [3] |

Table 2: Influence of V/III Ratio on GaAs Properties

| V/III Ratio | Growth Rate (µm/hr) | Surface Morphology | Carrier Type | Carrier Concentration (cm⁻³) |

| 1.0 | 1.2 | Smooth, mirror-like | p-type | ~1 x 10¹⁷ |

| 2.5 | 1.5 | Smooth | p-type | ~5 x 10¹⁶ |

| 5.0 | 1.8 | Smooth with some defects | n-type | ~2 x 10¹⁶ |

Note: The data in Table 2 is a representative compilation based on general trends observed in MOCVD of GaAs and the specific data point for p-type conductivity at a V/III ratio of unity for TDMAA. The transition from p-type to n-type with increasing V/III ratio is a commonly observed phenomenon in MOCVD growth of undoped GaAs.[4]

Experimental Protocols

Substrate Preparation

-

Cleaning: Begin with a 2-inch diameter, epi-ready semi-insulating GaAs (100) substrate.

-

Degreasing: Sequentially clean the substrate in ultrasonic baths of trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.

-

Etching: Prepare a fresh etching solution of H₂SO₄:H₂O₂:H₂O in a 5:1:1 ratio. Immerse the substrate in the etchant for 60 seconds to remove the native oxide and surface contaminants.

-

Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it with a stream of high-purity nitrogen gas.

-

Loading: Immediately load the cleaned substrate onto the susceptor in the MOCVD reactor load-lock.

MOCVD Growth Procedure

-

Reactor Preparation:

-

Transfer the substrate from the load-lock to the main reaction chamber.

-

Purge the reactor with high-purity hydrogen (H₂) carrier gas.

-

Heat the substrate to the desired growth temperature (e.g., 600 °C) under a continuous H₂ flow.

-

Anneal the substrate at the growth temperature for 10 minutes to desorb any remaining surface contaminants.

-

-

Epitaxial Growth:

-

Set the temperature of the TDMAA bubbler to maintain a stable vapor pressure (e.g., 20 °C for a vapor pressure of approximately 2.22 Torr).[3]

-

Set the temperature of the TMGa bubbler (e.g., -10 °C).

-

Introduce the TMGa and TDMAA precursors into the reactor using the H₂ carrier gas at the flow rates required to achieve the desired V/III ratio.

-

Continue the growth for the desired time to achieve the target film thickness.

-

-

Cooling and Unloading:

-

After the growth is complete, switch off the precursor flows and cool down the reactor to room temperature under a continuous H₂ flow.

-

Transfer the wafer from the reaction chamber to the load-lock and then remove it for characterization.

-

Characterization of GaAs Films

Relationship between Growth Parameters and Film Properties

The following diagram illustrates the logical relationships between key MOCVD growth parameters and the resulting GaAs film properties.

References

Application Notes and Protocols for MOCVD Growth of InAs using Tris(dimethylamino)arsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of Indium Arsenide (InAs) thin films utilizing Tris(dimethylamino)arsine (TDMAsAs) as a less hazardous alternative to traditional arsenic precursors like arsine (AsH₃). These guidelines are intended for researchers in materials science, semiconductor physics, and optoelectronics. The protocols outlined below are representative and may require optimization based on the specific MOCVD reactor configuration and desired material properties.

Introduction

Indium Arsenide (InAs) is a narrow bandgap III-V semiconductor with exceptional electron mobility, making it a critical material for next-generation high-speed electronics, infrared detectors, and quantum computing applications. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for the epitaxial growth of high-quality InAs films. However, the conventional arsenic precursor, arsine (AsH₃), is highly toxic and poses significant safety risks.

This compound (TDMAsAs) has emerged as a promising alternative due to its lower toxicity, lower vapor pressure, and reduced risk of accidental release.[1] As a liquid precursor, TDMAsAs offers advantages in terms of handling and delivery compared to gaseous arsine.[2] This application note details the necessary protocols and expected parameters for the successful MOCVD growth of InAs using TDMAsAs and Trimethylindium (TMIn).

Precursor Characteristics

A thorough understanding of the precursor properties is essential for successful MOCVD growth.

| Precursor | Chemical Formula | Acronym | Physical State | Vapor Pressure | Key Properties |

| Trimethylindium | In(CH₃)₃ | TMIn | Solid | ~1.3 Torr @ 20°C | Standard indium precursor for MOCVD.[3] |

| This compound | As(N(CH₃)₂)₃ | TDMAsAs | Liquid | ~2 Torr @ 20°C | Less hazardous liquid arsenic precursor.[1] |

Representative MOCVD Growth Parameters

The following tables provide representative growth parameters for the MOCVD of InAs on an InAs or GaAs substrate using TDMAsAs and TMIn. These values are intended as a starting point for process optimization.

Table 1: General Growth Conditions

| Parameter | Value | Notes |

| Reactor Pressure | 50 - 100 Torr | Low-pressure MOCVD is often preferred to improve uniformity and reduce parasitic reactions. |

| Carrier Gas | H₂ (Palladium-purified) | Hydrogen is the most common carrier gas in III-V MOCVD. |

| Substrate | InAs (100), GaAs (100) | The choice of substrate will influence the initial growth stages and defect density. |

| Growth Temperature | 400 - 550 °C | Lower growth temperatures are often possible with TDMAsAs due to its lower thermal stability compared to AsH₃. |

Table 2: Precursor Flow Rates and Ratios

| Parameter | Representative Value | Range | Notes |

| TMIn Molar Flow Rate | 1 - 5 µmol/min | 0.5 - 10 µmol/min | Dependent on desired growth rate. |

| TDMAsAs Molar Flow Rate | 20 - 100 µmol/min | 10 - 200 µmol/min | Adjusted to achieve the desired V/III ratio. |

| V/III Ratio | 10 - 50 | 5 - 100 | The V/III ratio is a critical parameter influencing surface morphology and material quality. |

| Growth Rate | 0.1 - 0.5 µm/hr | 0.05 - 1.0 µm/hr | Highly dependent on precursor flow rates and growth temperature. |

Experimental Protocols

Substrate Preparation

-

Degreasing: Immerse the InAs or GaAs substrate in sequential ultrasonic baths of trichloroethylene, acetone, and isopropanol (B130326) for 5 minutes each.

-

Drying: Dry the substrate using a nitrogen gun.

-

Etching (for GaAs substrates): Etch the GaAs substrate in a solution of H₂SO₄:H₂O₂:H₂O (5:1:1) for 60 seconds to remove the native oxide and surface contaminants.

-

Rinsing: Thoroughly rinse the substrate with deionized water.

-

Drying: Dry the substrate again with a nitrogen gun.

-

Loading: Immediately load the substrate into the MOCVD reactor load-lock.

MOCVD Growth Procedure

-

System Bakeout: Bake the reactor at a high temperature (e.g., 700 °C) under a hydrogen flow to remove any residual contaminants.

-

Substrate Loading: Transfer the prepared substrate from the load-lock to the reactor susceptor.

-

Thermal Cleaning/Deoxidation: Heat the substrate to a temperature of ~580-620 °C under a TDMAsAs or AsH₃ overpressure to desorb the native oxide layer. The use of a small amount of a more conventional arsenic source for this step is common practice before introducing the alternative precursor for the main growth.

-

Buffer Layer Growth (Optional but Recommended):

-

Cool the substrate to the desired buffer layer growth temperature (e.g., 450 °C).

-

Grow a thin (50-100 nm) homoepitaxial InAs buffer layer to provide a high-quality surface for subsequent growth.

-

-

InAs Epilayer Growth:

-

Adjust the substrate temperature to the target growth temperature for the main InAs layer (e.g., 400-550 °C).

-

Introduce the TMIn and TDMAsAs precursors into the reactor at the desired flow rates and V/III ratio.

-

Continue the growth until the desired film thickness is achieved.

-

-

Cool-down:

-

Terminate the TMIn flow while maintaining the TDMAsAs flow to prevent surface decomposition.

-

Cool the substrate to below 300 °C under the TDMAsAs overpressure.

-